molecular formula C15H19N3O3S B11160448 2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11160448
M. Wt: 321.4 g/mol
InChI Key: LIMIVFNCRICEKT-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications.

Preparation Methods

The synthesis of 2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with an appropriate amine derivative. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction yields can vary, but they are generally in the range of 40-72% .

Chemical Reactions Analysis

2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the synthesis of specific proteins or interfere with cellular signaling pathways .

Comparison with Similar Compounds

2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives such as:

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H19N3O3S/c1-9(2)8-12-17-18-15(22-12)16-14(19)13-10(20-3)6-5-7-11(13)21-4/h5-7,9H,8H2,1-4H3,(H,16,18,19)

InChI Key

LIMIVFNCRICEKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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